1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-
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Overview
Description
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two methoxyphenyl groups and a pyridinyl group attached to the indole core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
2,3-Bis(4-methoxyphenyl)-1H-indole: Shares structural similarities but differs in the position of the methoxyphenyl groups.
4,6-Bis(1H-indole-3-yl)pyrimidine: Contains indole groups attached to a pyrimidine core
Uniqueness
1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- is unique due to its specific arrangement of methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
848780-17-6 |
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Molecular Formula |
C27H22N2O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[2,6-bis(4-methoxyphenyl)pyridin-4-yl]-1H-indole |
InChI |
InChI=1S/C27H22N2O2/c1-30-21-11-7-18(8-12-21)26-15-20(24-17-28-25-6-4-3-5-23(24)25)16-27(29-26)19-9-13-22(31-2)14-10-19/h3-17,28H,1-2H3 |
InChI Key |
OXJWUVSWQBOWHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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